molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B040343
Key on ui cas rn: 372198-69-1
M. Wt: 269.09 g/mol
InChI Key: VMTDOHAWLUJHAI-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

Lithium hydroxide (0.427 g, 17.8 mmol) was added to a stirred suspension of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (2.40 g, 8.92 mmol) in 20 mL of a 4:1 mixture of THF/ethanol. The mixture was stirred under nitrogen for 3 days at ambient temperature. The pH of the mixture was adjusted to neutral (by the addition of aqueous mineral acid) inducing a heavy precipitation of off-white colored solids. The solids were isolated by filtration and dried under reduced pressure to give the desired product (2.0 g; 93%).
Quantity
0.427 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]2[N:8]([C:10]([C:13]([O:15]CC)=[O:14])=[CH:11][N:12]=2)[CH:9]=1>C1COCC1.C(O)C>[Br:3][C:4]1[CH:5]=[CH:6][C:7]2[N:8]([C:10]([C:13]([OH:15])=[O:14])=[CH:11][N:12]=2)[CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.427 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C(=O)OCC
Name
THF ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for 3 days at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by the addition of aqueous mineral acid) inducing
CUSTOM
Type
CUSTOM
Details
a heavy precipitation of off-white colored solids
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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